molecular formula C24H32N2O B5492521 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5492521
M. Wt: 364.5 g/mol
InChI Key: JRWLBPIYMWNGQH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide an analysis of potential chemical reactions .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, such as in the context of a drug interacting with its target in the body. Without more context or specific information about this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more specific information, it’s not possible to provide details on the safety and hazards of this compound .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)butan-2-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-21(10-11-23-12-14-24(27-2)15-13-23)26-19-17-25(18-20-26)16-6-9-22-7-4-3-5-8-22/h3-9,12-15,21H,10-11,16-20H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWLBPIYMWNGQH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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